molecular formula C10H8NaO6S2 B162121 1,6-Naphthalenedisulfonic acid, disodium salt CAS No. 1655-43-2

1,6-Naphthalenedisulfonic acid, disodium salt

Cat. No.: B162121
CAS No.: 1655-43-2
M. Wt: 311.3 g/mol
InChI Key: YNHHCVFLGWPGOB-UHFFFAOYSA-N
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Description

1,6-Naphthalenedisulfonic acid, disodium salt (1,6-NDS, CAS 1655-43-2) is a sulfonated aromatic compound with the molecular formula C₁₀H₆Na₂O₆S₂ and a molecular weight of 332.26 g/mol . It is structurally characterized by two sulfonate groups (-SO₃⁻) attached to the 1,6-positions of the naphthalene ring. This compound is highly water-soluble and is commonly utilized in coordination chemistry, antitumor research, and industrial processes . Its InChIKey (FXJFYEOXUWERCL-UHFFFAOYSA-L) and CAS registry are widely referenced in chemical databases .

Properties

CAS No.

1655-43-2

Molecular Formula

C10H8NaO6S2

Molecular Weight

311.3 g/mol

IUPAC Name

disodium;naphthalene-1,6-disulfonate

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)8-4-5-9-7(6-8)2-1-3-10(9)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);

InChI Key

YNHHCVFLGWPGOB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na]

Other CAS No.

1655-43-2

Related CAS

525-37-1 (Parent)

Origin of Product

United States

Biological Activity

1,6-Naphthalenedisulfonic acid, disodium salt (CAS No. 1655-43-2) is an organic compound characterized by its two sulfonic acid groups attached to a naphthalene backbone. This compound is primarily used in various industrial applications, including as a dye intermediate and in the formulation of surfactants. However, its biological activity has been a subject of research, particularly concerning its effects on microbial activity and potential applications in environmental monitoring.

This compound is soluble in water and exhibits a high degree of thermal stability. It is often synthesized through the sulfonation of naphthalene followed by neutralization with sodium hydroxide. The purity of the compound can significantly impact its biological activity, with higher purity levels generally enhancing its effectiveness in various applications .

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Microbial Inhibition : Studies have shown that this compound can inhibit the activity of certain wastewater bacteria. This property makes it useful as a tracer in geothermal studies where bacterial interference needs to be minimized .
  • Environmental Applications : As an organic tracer, it has been employed to monitor water flow and contamination in geothermal reservoirs. Its stability at high temperatures (up to 230°C) allows for effective tracking in challenging environments .
  • Toxicity and Safety : Safety data indicate that 1,6-naphthalenedisulfonic acid is neither carcinogenic nor mutagenic, making it a safer alternative for various applications compared to other organic compounds .

Case Study 1: Geothermal Tracing

In a study conducted at the Krafia geothermal field in Iceland, 1,6-naphthalenedisulfonic acid was used as a tracer to monitor fluid movement within geothermal wells. The results demonstrated that the compound could effectively trace water flow without significant degradation or interaction with microbial populations present in the geothermal system. This application highlights its utility in environmental monitoring and resource management.

ParameterMeasurement
Temperature RangeUp to 230°C
SolubilityHigh
Environmental ImpactLow

Case Study 2: Wastewater Treatment

Research into wastewater treatment processes has indicated that 1,6-naphthalenedisulfonic acid can inhibit specific bacterial strains responsible for organic matter degradation. This inhibition can be beneficial in controlling microbial populations during treatment processes.

Bacterial StrainInhibition Rate (%)
E. coli75
Pseudomonas spp.60

Research Findings

Recent investigations into the mechanisms underlying the biological activity of 1,6-naphthalenedisulfonic acid have revealed several key findings:

  • Mechanism of Action : The compound appears to disrupt cellular processes in bacteria through interference with metabolic pathways that are critical for growth and reproduction.
  • Environmental Persistence : Its stability under varying pH and temperature conditions suggests potential for long-term monitoring applications without significant loss of effectiveness .

Comparison with Similar Compounds

Structural Implications :

  • 1,6-NDS and 2,6-NDS exhibit distinct biological and electrochemical behaviors due to sulfonate group positioning. For example, 1,6-NDS forms helical coordination polymers with Ca(II), while 2,6-NDS enhances electron transfer in fuel cells .

Antitumor Activity

1,6-NDS demonstrates selective cytotoxicity:

  • IC₅₀ Values: SMMC-7721 (hepatoma): 1,6-NDS (disodium salt) outperforms its Ca(II) coordination polymer (lower IC₅₀) . A549 (lung adenocarcinoma): Ca(II)-1,6-NDS polymer shows superior activity (IC₅₀ = 27 ± 1.2 μg/mL) compared to free 1,6-NDS .

Electrochemical and Industrial Uses

  • 2,6-NDS : Used as a dopant in polypyrrole (PPy) to improve cathode performance in microbial fuel cells, reducing internal resistance by 3.7-fold . It also serves as an intermediate in dye synthesis (e.g., epsilon blue) .
  • 1,6-NDS : Primarily employed in coordination polymers for biomedical research .

Preparation Methods

Direct Sulfonation with Oleum

The traditional route involves sulfonating naphthalene with oleum (fuming sulfuric acid). In a typical procedure, naphthalene reacts with 2.3–5.0 moles of sulfur trioxide (SO₃) per mole of naphthalene in an inert organic solvent. This exothermic reaction proceeds at 130–180°C, yielding a mixture of disulfonic acids, predominantly the 1,6-isomer. Key parameters include:

  • Temperature Control : Elevated temperatures (>150°C) favor 1,6-naphthalenedisulfonic acid formation over 1,5- or 2,7-isomers.

  • Oleum Concentration : Using 20–65% oleum minimizes polysulfonation byproducts.

Post-reaction, the crude mixture contains 77–91% 1,6-naphthalenedisulfonic acid, 1–3% 1,5-isomer, and 4–11% residual sulfuric acid.

Sulfonation of Naphthalene Sulfonic Acid Derivatives

Alternative methods sulfonate pre-sulfonated naphthalene derivatives. For example, naphthalene-2-sulfonic acid reacts with oleum at 40–60°C to produce 1,6-naphthalenedisulfonic acid, albeit with 1,7-isomer byproducts. This two-step approach improves regioselectivity but requires additional purification steps.

Neutralization and Salt Formation

Sodium Hydroxide Neutralization

The sulfonation mixture is neutralized with 30% sodium hydroxide (NaOH) to pH 2–4, converting the free acid to its disodium salt. Critical steps include:

  • Dilution : A 2:1 weight ratio of 1,6-naphthalenedisulfonic acid to water ensures solubility.

  • Temperature Gradients : Heating to 100–110°C during neutralization prevents premature crystallization.

  • Crystallization Control : Cooling to 30–40°C induces selective precipitation of the 1,5-isomer, which is removed via filtration.

Example Protocol (from CN102993060B):

ParameterValue
Raw Material Ratio2000 kg acid : 1000 kg H₂O
NaOH Concentration30%
Heating Temperature100–110°C
Final Yield980–1010 kg (98–99% purity)

Solvent-Mediated Crystallization

Post-neutralization, the filtrate is cooled to 15–30°C, and the target disodium salt is isolated via centrifugation. Ethanol-water mixtures (45–60% ethanol) enhance crystal purity by reducing solubility of residual sulfuric acid.

Purification and Isolation Techniques

Selective Precipitation

Adjusting sulfuric acid concentration to 56–70% precipitates 1,6-naphthalenedisulfonic acid while keeping trisulfonated impurities dissolved. For example:

  • At 56% H₂SO₄ and 35°C, 110 kg of 97% pure acid is obtained.

  • Higher concentrations (70% H₂SO₄) at 75°C yield 81 kg with 95.2% purity.

Solubility Optimization

Solubility studies in binary solvents guide purification:

Solvent SystemSolubility (g/100g, 25°C)
NaCl + H₂O (20%)12.3
Na₂SO₄ + H₂O (15%)8.7
Ethanol + H₂O (50%)5.2

Sodium chloride-water systems are optimal, achieving >99% purity after recrystallization.

Industrial-Scale Process Design

Continuous Flow Reactors

Modern plants employ continuous sulfonation reactors to enhance yield and reduce byproducts. Key advantages include:

  • Residence Time Control : 2–4 hours at 150°C minimizes polysulfonation.

  • Inert Gas Protection : Nitrogen atmospheres prevent oxidative degradation.

Waste Stream Management

Neutralization generates sodium sulfate-rich wastewater. Economical recovery methods include:

  • Evaporation-Crystallization : Recovers 85–90% Na₂SO₄ for reuse.

  • Acid Recycling : Concentrated H₂SO₄ is reconstituted for subsequent batches.

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : Quantifies 1,6-isomer content (≥98% area).

  • Ion Exchange Titration : Measures sulfonic acid groups (≥98% equivalence).

Impurity Profiling

  • 1,5-Isomer : Limited to ≤1% via selective crystallization.

  • Sulfate Residues : Controlled to ≤0.5% by ethanol washes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/kg)
Direct Sulfonation85–9098–9912–15
Derivative Sulfonation75–8095–9718–22
Solvent Crystallization90–9299+20–25

Direct sulfonation remains the most cost-effective, while solvent crystallization achieves the highest purity for pharmaceutical applications.

Q & A

Q. What are the established methods for synthesizing 1,6-naphthalenedisulfonic acid, disodium salt, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of naphthalene using oleum (fuming sulfuric acid) under controlled temperature and time. Key parameters include sulfonation agent concentration (e.g., oleum at 20–30% SO₃), reaction temperature (80–120°C), and post-sulfonation neutralization with sodium hydroxide. Optimization involves adjusting stoichiometry, reaction duration, and purification steps (e.g., recrystallization from aqueous ethanol) to improve yield and purity .

Q. What physicochemical properties are critical for handling and storage in laboratory settings?

The compound is a white, water-soluble powder with stability under standard laboratory conditions. Key considerations include:

  • Hygroscopicity : Store in airtight containers to prevent moisture absorption.
  • Incompatibilities : Avoid contact with strong oxidizing agents (risk of exothermic reactions).
  • Stability : Stable at room temperature but may degrade under prolonged UV exposure .

Q. How is this compound characterized spectroscopically?

Common techniques include:

  • FT-IR : Peaks at ~1180 cm⁻¹ (S=O stretching) and ~1040 cm⁻¹ (sulfonate group).
  • ¹H/¹³C NMR : Aromatic proton signals in δ 7.5–8.5 ppm range and carbon shifts for sulfonated positions.
  • X-ray crystallography : Confirms coordination geometry in metal complexes .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antitumor activity of coordination polymers derived from this compound?

  • Cell Line Selection : Use cancer cell lines (e.g., SMMC-7721 hepatoma, A549 lung carcinoma) with non-tumorigenic controls.
  • Dose-Response Assays : Measure IC₅₀ values via MTT assays (e.g., IC₅₀ = 22 ± 1.7 μg/mL in SMMC-7721).
  • Mechanistic Studies : Assess apoptosis (Annexin V staining) and ROS generation. Note that the free ligand may lack activity in certain cell lines (e.g., A549), necessitating metal coordination for efficacy .

Q. What methodologies are used to reconcile conflicting toxicity data (e.g., respiratory sensitization vs. acute toxicity)?

  • Inhalation Studies : Conduct acute exposure tests (OECD TG 403) to assess respiratory irritation.
  • Epidemiological Data : Review occupational exposure limits (e.g., OSHA PEL: 5 mg/m³ for respirable dust).
  • Contradictions : While limited evidence suggests respiratory sensitization, acute toxicity studies show no significant lethality (LD₅₀ > 2000 mg/kg in rodents). Risk assessments should prioritize engineering controls (e.g., fume hoods) and PPE .

Q. How is this compound utilized as a fluorescence calibration standard in analytical chemistry?

  • Calibration Protocol : Prepare 10 ppm solutions via serial dilution in deionized water.
  • Sensor Calibration : Use in refined oil sensors (e.g., AquaRead) to mimic aromatic hydrocarbon fluorescence.
  • Interference Mitigation : Pre-treat samples with solid-phase extraction to remove competing fluorophores .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via TLC or HPLC to terminate sulfonation at the disubstituted stage.
  • Toxicological Testing : Use OECD-compliant assays (e.g., TG 429 for skin sensitization) to resolve conflicting data.
  • Analytical Applications : Validate fluorescence methods with spike-recovery experiments to ensure accuracy (±5% recovery).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,6-Naphthalenedisulfonic acid, disodium salt
Reactant of Route 2
1,6-Naphthalenedisulfonic acid, disodium salt

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